molecular formula C10H11ClFNO2 B6899725 N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide

N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide

Cat. No.: B6899725
M. Wt: 231.65 g/mol
InChI Key: XCFBFQLMZFAZRP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methoxy group, and a methylacetamide moiety

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-13(10(14)6-15-2)7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFBFQLMZFAZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)F)Cl)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of N-(3-chloro-4-fluorophenyl)-2-oxo-N-methylacetamide.

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylamine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
  • N-(3-chloro-4-fluorophenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-methoxy-N-methylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy and methylacetamide groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

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